REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:13]#[N:14])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8]([CH:11]=[O:12])=[CH:7]2.[C-]#N.[Na+].[CH3:18][OH:19]>[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([C:13]#[N:14])[CH:5]=[C:6]2[C:10]=1[NH:9][C:8]([C:11]([O:19][CH3:18])=[O:12])=[CH:7]2 |f:1.2,4.5.6|
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Name
|
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C2C=C(NC12)C=O)C#N
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Name
|
|
Quantity
|
167 mg
|
Type
|
reactant
|
Smiles
|
[C-]#N.[Na+]
|
Name
|
|
Quantity
|
6.03 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
297 mg
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Type
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catalyst
|
Smiles
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[O-2].[O-2].[Mn+4]
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir for 17 h at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The mixture was evaporated
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Type
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ADDITION
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Details
|
water (20 ml) was added
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Type
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EXTRACTION
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Details
|
the mixture was extracted with ethyl acetate (2×15 ml)
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Type
|
WASH
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Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product (0.11 g) was further purified by flash chromatography on silica gel (heptane/ethyl acetate 0-20%)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C=C2C=C(NC12)C(=O)OC)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.105 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |